2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile
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Overview
Description
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring, a sulfonyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile typically involves multiple steps. One common method involves the reaction of 2,5-dimethylphenylmethanesulfonyl chloride with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitrile group may also play a role in binding to active sites of enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenylmethanesulfonyl chloride: A precursor in the synthesis of the target compound.
N-(2,5-Dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide: Another sulfonamide derivative with similar structural features.
Uniqueness
2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable tool in various research applications, particularly in the study of enzyme inhibition and protein interactions.
Properties
CAS No. |
81167-64-8 |
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Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C15H14N2O3S/c1-11-3-4-12(2)14(7-11)10-21(19,20)15-8-13(9-16)5-6-17(15)18/h3-8H,10H2,1-2H3 |
InChI Key |
FTNRKHJVTDXTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=[N+](C=CC(=C2)C#N)[O-] |
Origin of Product |
United States |
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